2-(4-Acetamidophenyl)-N-hydroxyacetamide

HDAC inhibition Histone deacetylase 1 N-hydroxyacetamide SAR

Standard N-hydroxy-2-aryl acetamide analogs often lack defined potency for systematic SAR of zinc-dependent enzymes. This compound delivers a validated benchmark with quantifiable activity across HDAC and potential integrase targets. - **Core Value**: Defined HDAC1 inhibition (IC₅₀ = 160 nM); cellular H4 acetylation EC₅₀ = 430 nM (NB4 cells). - **Structural Utility**: Para-acetamido group enables hydrogen bonding absent in unsubstituted analogs; serves as essential baseline for substitution effects. - **Supply**: Research-grade material for biochemical/cellular assays and scaffold derivatization campaigns.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
Cat. No. B12273211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetamidophenyl)-N-hydroxyacetamide
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CC(=O)NO
InChIInChI=1S/C10H12N2O3/c1-7(13)11-9-4-2-8(3-5-9)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14)
InChIKeyFGDRCFYUWICTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Acetamidophenyl)-N-hydroxyacetamide: Procurement & Characterization


2-(4-Acetamidophenyl)-N-hydroxyacetamide (CAS: 2158718-92-2) is an aromatic amide derivative containing a hydroxamic acid zinc-binding group, classified within the N-hydroxy-2-aryl acetamide chemical series . The compound consists of a phenyl ring substituted with an acetamido group at the para position and an N-hydroxyacetamide side chain that enables metal-chelating interactions with the catalytic zinc ion of histone deacetylases (HDACs) . With a molecular weight of 208.21 g/mol and molecular formula C₁₀H₁₂N₂O₃, this compound is supplied as a research-grade chemical for biochemical and cellular HDAC inhibition studies . In cellular HDAC inhibition assays, 2-(4-acetamidophenyl)-N-hydroxyacetamide demonstrated an EC₅₀ of 430 nM for histone H4 acetylation and an EC₅₀ of 460 nM for histone H3 acetylation in human NB4 acute promyelocytic leukemia cells after 24-hour treatment [1].

Supports HDAC1 biochemical and cellular inhibition studies via para-acetamidophenyl-substituted hydroxamic acid chemotype
Enables histone acetylation endpoint monitoring in NB4 acute promyelocytic leukemia cell models
Provides zinc-chelating scaffold for metalloenzyme target engagement studies beyond HDAC inhibition

Substitution Risks for 2-(4-Acetamidophenyl)-N-hydroxyacetamide


Substitution within the N-hydroxy-2-aryl acetamide class is not scientifically valid because the phenyl ring substitution pattern and linker composition produce non-linear and unpredictable changes in HDAC isoform inhibitory profiles, cellular potency, and potential off-target activities [1]. N-hydroxy-2-phenylacetamide (phenylacetohydroxamic acid), a minimal unsubstituted analog, lacks the para-acetamido group present in 2-(4-acetamidophenyl)-N-hydroxyacetamide; this para substitution introduces additional hydrogen-bonding capacity and altered electron density that modifies zinc-binding group geometry and surface recognition interactions with HDAC catalytic pockets [2]. Meta-substituted positional isomers such as 2-(3-acetamidophenyl)-N-hydroxyacetamide exhibit distinct molecular recognition properties due to altered spatial orientation of the acetamido group, which changes the compound's binding trajectory relative to the HDAC active site channel [2]. Within the broader hydroxyacetamide derivative series evaluated by Saha et al. (2017), twelve synthesized analogs (FP1–FP12) with varied substitution patterns displayed a wide range of cytotoxic activities against brine shrimp lethality models, with LC₅₀ values spanning from 7.7 µg/mL to significantly higher concentrations, underscoring that even modest structural modifications in this chemotype can substantially alter biological performance [3].

Unsubstituted N-hydroxy-2-phenylacetamide lacks the para-acetamido group and shows negligible HDAC1 inhibition; experimental outcomes may not replicate.
Meta-substituted positional isomers alter binding trajectory and surface recognition, introducing unpredictable HDAC isoform profiling differences.
Hydroxyacetamide derivative series exhibit wide cytotoxicity variation with small structural changes; biological performance is not interchangeable across analogs.

Comparative Evidence for 2-(4-Acetamidophenyl)-N-hydroxyacetamide


HDAC1 Inhibition vs. N-Hydroxy-2-phenylacetamide

2-(4-Acetamidophenyl)-N-hydroxyacetamide exhibits measurable HDAC1 inhibitory activity (IC₅₀ = 160 nM) against recombinant human HDAC1, whereas the unsubstituted analog N-hydroxy-2-phenylacetamide shows substantially weaker or undetectable HDAC1 inhibition [1]. The para-acetamido substitution confers enhanced binding through additional hydrogen-bonding interactions with residues lining the HDAC1 active site channel, a feature absent in the unsubstituted phenyl analog [1].

HDAC1 Inhibition
Head-to-head
IC₅₀ 160 nM vs. negligible activity
Confirms para-acetamido substitution is required for HDAC1 binding
Comparator: N-hydroxy-2-phenylacetamide lacks measurable HDAC1 inhibition under tested conditions
HDAC inhibition Histone deacetylase 1 N-hydroxyacetamide SAR

Cellular HDAC Inhibition vs. Vorinostat

In cellular HDAC inhibition assays, 2-(4-acetamidophenyl)-N-hydroxyacetamide produced histone H4 hyperacetylation with an EC₅₀ of 430 nM and histone H3 hyperacetylation with an EC₅₀ of 460 nM in human NB4 cells after 24-hour exposure [1]. In comparison, vorinostat (SAHA), an FDA-approved broad-spectrum hydroxamic acid HDAC inhibitor, exhibits significantly higher cellular potency with IC₅₀ values ranging from approximately 3–8 µM for antiproliferative effects across cancer cell lines and HDAC1 enzymatic IC₅₀ of approximately 10–14 nM [2]. This quantitative difference establishes a distinct potency tier between the two compounds.

Cellular HDAC Activity
Cross-study comparable
EC₅₀ 430 nM (H4) / 460 nM (H3) vs. vorinostat HDAC1 IC₅₀ ~10–14 nM
Provides attenuated cellular HDAC inhibition profile distinct from vorinostat
Vorinostat exhibits ~11–16 fold higher HDAC1 enzymatic potency
Cellular HDAC activity Histone acetylation Vorinostat comparison

HDAC1/HDAC6 Inhibition vs. CFH367-C

2-(4-Acetamidophenyl)-N-hydroxyacetamide demonstrates HDAC1 inhibitory activity (IC₅₀ = 160 nM) that is distinct from structurally related compounds in the US9216962 patent series, such as CFH367-C, which exhibits HDAC1 IC₅₀ values of 65–70 nM and HDAC6 IC₅₀ of 70 nM [1][2]. The target compound's approximately 2.3–2.5-fold lower HDAC1 potency relative to CFH367-C indicates differential structure-activity relationships that may be exploited for isoform profiling studies or for applications where attenuated class I HDAC inhibition is desirable [1].

Isoform Potency
Cross-study comparable
HDAC1 IC₅₀ 160 nM vs. CFH367-C 65–70 nM
2.3–2.5 fold lower HDAC1 potency enables differential isoform profiling
CFH367-C also inhibits HDAC6 at 70 nM
HDAC isoform selectivity HDAC1 HDAC6 CFH367-C

N-Hydroxyacetamide Scaffold HDAC Inhibition vs. SAHA

Within the hydroxyacetamide derivative class (FP1–FP12 series), the most potent compound FP10 exhibited HDAC inhibitory activity with an IC₅₀ of 0.09 µM (90 nM), compared to standard SAHA (vorinostat) which demonstrated an IC₅₀ of 0.057 µM (57 nM) under the same assay conditions [1]. This represents a 1.58-fold difference in potency between the best-performing hydroxyacetamide derivative and SAHA, establishing that structurally optimized N-hydroxyacetamide analogs can approach the activity range of clinical-grade HDAC inhibitors while maintaining distinct chemical scaffold features [1].

Scaffold Potency
Class-level inference
FP10 IC₅₀ 90 nM vs. SAHA 57 nM (1.58× difference)
N-hydroxyacetamide chemotype can approach SAHA-level activity
Class-level evidence; direct compound validation advised
Hydroxyacetamide derivatives HDAC enzyme inhibition SAHA comparison

HIV-1 Integrase Inhibition by N-Hydroxy-2-aryl Acetamides

N-hydroxy-substituted 2-aryl acetamide analogs, including the structural class to which 2-(4-acetamidophenyl)-N-hydroxyacetamide belongs, have been identified through in silico screening and validated experimentally as a novel class of HIV-1 integrase inhibitors [1]. In vitro integrase inhibition assays identified six promising compounds with >50% inhibition at tested concentrations, and three compounds (5d, 6s, and 6k) demonstrated anti-HIV-1 activity in reporter gene-based cell assays with favorable selectivity indices [1]. This represents a mechanistically distinct application from HDAC inhibition, establishing that the N-hydroxy-2-aryl acetamide scaffold possesses polypharmacological potential beyond epigenetic enzyme targeting [1].

Integrase Inhibition
Class-level
Six analogs >50% inhibition; three with anti-HIV-1 cellular activity
Establishes scaffold polypharmacological potential beyond HDAC
Class-level scaffold identification; direct antiviral data for target compound not yet reported
HIV-1 integrase inhibition Antiviral N-hydroxyacetamide

Research Applications for 2-(4-Acetamidophenyl)-N-hydroxyacetamide


HDAC1 SAR Reference Standard

2-(4-Acetamidophenyl)-N-hydroxyacetamide serves as a moderately potent HDAC1 reference inhibitor (IC₅₀ = 160 nM) with a defined para-acetamidophenyl substitution pattern that enables systematic SAR evaluation of N-hydroxyacetamide-based HDAC inhibitors [1]. In direct comparison, the unsubstituted N-hydroxy-2-phenylacetamide analog exhibits negligible HDAC1 inhibition, making the target compound essential for establishing the baseline contribution of para-substitution to HDAC1 binding [1]. This potency tier fills a specific niche between weakly active analogs and highly potent clinical candidates such as vorinostat (HDAC1 IC₅₀ ≈ 10–14 nM), allowing researchers to assess incremental structural modifications across a measurable activity gradient [2].

Histone Acetylation Profiling in APL Cells

In human NB4 acute promyelocytic leukemia cells, 2-(4-acetamidophenyl)-N-hydroxyacetamide produces quantifiable histone H4 hyperacetylation (EC₅₀ = 430 nM) and histone H3 hyperacetylation (EC₅₀ = 460 nM) after 24-hour treatment as measured by Western blot analysis [1]. This cellular activity profile enables dose-dependent assessment of downstream transcriptional and phenotypic effects of HDAC inhibition in a well-characterized leukemia model system. The compound's EC₅₀ range provides an operational window that is distinct from the more potent cellular effects of vorinostat (antiproliferative IC₅₀ ≈ 3–8 µM across cancer cell lines), allowing for graded pharmacological intervention studies where submaximal HDAC inhibition is experimentally desirable [2].

HIV-1 Integrase Lead Discovery & Optimization

The N-hydroxy-2-aryl acetamide scaffold, of which 2-(4-acetamidophenyl)-N-hydroxyacetamide is a representative member, has been validated as a novel HIV-1 integrase inhibitor chemotype through combined in silico screening and in vitro biochemical evaluation [1]. Researchers pursuing antiviral drug discovery can employ 2-(4-acetamidophenyl)-N-hydroxyacetamide as a starting scaffold for systematic derivatization aimed at optimizing integrase strand transfer inhibition and cellular anti-HIV-1 activity [1]. The published structure-activity relationships for this scaffold demonstrate that specific substitution patterns modulate integrase inhibitory potency, providing a rational basis for iterative medicinal chemistry campaigns that diverge from traditional diketo acid or strand transfer inhibitor pharmacophores [1].

Cross-Target Metalloenzyme Profiling

The hydroxamic acid moiety of 2-(4-acetamidophenyl)-N-hydroxyacetamide enables zinc-chelating interactions that are mechanistically relevant across multiple zinc-dependent metalloenzyme families, including HDACs and HIV-1 integrase [1][2]. The para-acetamidophenyl substitution provides additional hydrogen-bonding capacity and surface recognition elements that can be systematically probed to understand target selectivity determinants. This scaffold is particularly suited for cross-target profiling studies that investigate how subtle structural modifications shift inhibitory preference between HDAC isoforms and HIV-1 integrase, an approach that has yielded the hydroxyacetamide derivative series FP1–FP12 with demonstrated metal-chelating activity and cytotoxic potential [3].

Application
Selection Property
Validation Focus
HDAC1 SAR reference studies
Para-acetamido substitution pattern
HDAC1 isoform binding and inhibition profiling
Histone acetylation profiling in leukemia models
Cellular HDAC inhibition profile
H3/H4 acetylation endpoint monitoring
HIV-1 integrase inhibitor scaffold exploration
N-hydroxy-2-aryl acetamide chemotype
Integrase strand transfer inhibition and antiviral activity screening
Cross-target metalloenzyme selectivity profiling
Zinc-chelating hydroxamic acid scaffold
HDAC/integrase selectivity and target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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